molecular formula C16H14N2O B13063413 8-(Benzyloxy)isoquinolin-5-amine

8-(Benzyloxy)isoquinolin-5-amine

Cat. No.: B13063413
M. Wt: 250.29 g/mol
InChI Key: ZGELFUVBBONWJW-UHFFFAOYSA-N
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Description

8-(Benzyloxy)isoquinolin-5-amine (CAS 1875246-19-7) is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.30 . It belongs to the isoquinoline family, a privileged scaffold in medicinal chemistry known for its versatile binding properties and broad-ranging pharmacological potential . The 5-aminoisoquinoline core is a key structural motif of interest in drug discovery . Specifically, the 5-amino substitution on the isoquinoline ring system is found in compounds investigated for their interaction with enzymes such as nucleoside 2-deoxyribosyltransferase, suggesting potential applications in parasitology research . Furthermore, the 8-benzyloxy group is a common protecting group and a modifiable handle for further synthetic elaboration, making this amine a valuable building block for developing novel bioactive agents . Researchers can utilize this compound as a precursor in synthesizing more complex molecules targeting various therapeutic areas. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

8-phenylmethoxyisoquinolin-5-amine

InChI

InChI=1S/C16H14N2O/c17-15-6-7-16(14-10-18-9-8-13(14)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2

InChI Key

ZGELFUVBBONWJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=NC=CC3=C(C=C2)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)isoquinolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include palladium catalysts, copper catalysts, and ammonium acetate. Reaction conditions often involve microwave irradiation and the use of solvents such as dimethyl sulfoxide (DMSO) .

Major Products: The major products formed from these reactions include substituted isoquinolines and heterocycle-fused pyridines. These products have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 8-(Benzyloxy)isoquinolin-5-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Data
This compound* C16H14N2O ~250.30 -OCH2C6H5 (8), -NH2 (5) Data limited; inferred from quinoline analogues (e.g., solubility in DCM/EtOAc)
5-Bromoisoquinolin-8-amine C9H7BrN2 223.07 -Br (5), -NH2 (8) SMILES: C1=CC(=C2C=CN=CC2=C1N)Br; Collision cross-section data available
Isoquinolin-5-amine C9H8N2 144.17 -NH2 (5) PubChem CID: 70766; Boiling point and storage conditions not specified
8-Bromoquinolin-5-amine C9H7BrN2 223.07 -Br (8), -NH2 (5) Harmful (H315-H319); storage: dark, inert atmosphere, room temperature
5-Methoxyquinolin-8-amine C10H10N2O 174.20 -OCH3 (5), -NH2 (8) Purity: 97%; available in 100 mg–1 g quantities

Key Research Findings and Gaps

Structural Insights: The benzyloxy group in this compound may confer steric hindrance compared to smaller substituents (e.g., -Br, -OCH3), affecting binding affinity in biological targets. Isoquinoline derivatives generally exhibit higher basicity than quinoline analogues due to nitrogen positioning, influencing solubility and reactivity .

Synthetic Challenges: Low yields in photocatalytic reductions (e.g., 15.8% for quinoline analogue) highlight the need for optimized protocols for isoquinoline derivatives .

Safety Considerations :

  • Aromatic amines (common in these compounds) are often mutagenic; thorough toxicity profiling is essential for therapeutic applications .

Data Limitations: Direct physicochemical and biological data for this compound are scarce, necessitating further experimental validation.

Biological Activity

8-(Benzyloxy)isoquinolin-5-amine is an isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The following table summarizes the chemical properties of this compound:

PropertyValue
Molecular Formula C16H15NO
Molecular Weight 251.30 g/mol
IUPAC Name 8-(benzyloxy)-2,3-dihydro-1H-isoquinolin-5-amine
Canonical SMILES C1=CC=C(C=C1)C2=C(C=CC=N2)C(=C(C=C2)OCC3=CC=CC=C3)N

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

  • Cell Viability Assays : In studies utilizing MTT assays, concentrations of 10 µM and above resulted in a significant reduction in cell viability (p < 0.01) in treated cancer cells compared to controls.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting its role as a pro-apoptotic agent.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against tested strains, indicating moderate antibacterial activity.
  • Mechanism of Action : The compound is believed to disrupt bacterial cell membrane integrity, leading to cell lysis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Studies have shown that this compound inhibits enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It may also modulate receptors related to apoptosis and inflammation, enhancing its therapeutic potential.

Case Studies

Several studies have focused on the efficacy of this compound in various disease models:

  • Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound significantly reduced tumor growth compared to control groups (p < 0.05).
  • Infection Models : In murine models infected with Staphylococcus aureus, treatment with the compound resulted in a notable decrease in bacterial load in tissues.

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